molecular formula C17H21N B262067 2-phenyl-N-(1-phenylethyl)propan-1-amine

2-phenyl-N-(1-phenylethyl)propan-1-amine

Cat. No. B262067
M. Wt: 239.35 g/mol
InChI Key: REPAKRQZOFEESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(1-phenylethyl)propan-1-amine, also known as Methamphetamine, is a synthetic drug that belongs to the class of amphetamines. It is a highly addictive central nervous system stimulant that is commonly abused for its euphoric effects. The drug has been a subject of extensive scientific research due to its potential therapeutic applications and harmful effects on human health.

Scientific Research Applications

2-phenyl-N-(1-phenylethyl)propan-1-amineine has been extensively studied for its potential therapeutic applications, including the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, obesity, and depression. The drug has also been investigated for its use in enhancing cognitive performance and athletic performance. However, the potential therapeutic applications of 2-phenyl-N-(1-phenylethyl)propan-1-amineine are limited due to its high potential for abuse and addiction.

Mechanism of Action

2-phenyl-N-(1-phenylethyl)propan-1-amineine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. The drug binds to and activates the dopamine transporter, causing an increase in dopamine release. This increase in dopamine release leads to the pleasurable effects of the drug, such as euphoria and increased energy. 2-phenyl-N-(1-phenylethyl)propan-1-amineine also inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-phenyl-N-(1-phenylethyl)propan-1-amineine use can lead to several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine can lead to long-term changes in the brain, including decreased dopamine receptor density and decreased gray matter volume in the brain.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages and limitations for use in lab experiments. The drug is a potent and selective dopamine releaser, making it useful for studying the role of dopamine in the brain. However, the high potential for abuse and addiction limits the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in lab experiments. Additionally, the effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine on the brain can be difficult to interpret due to the complex interactions between neurotransmitters and brain regions.

Future Directions

Future research on 2-phenyl-N-(1-phenylethyl)propan-1-amineine should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction. This could involve developing new formulations of 2-phenyl-N-(1-phenylethyl)propan-1-amineine that have reduced potential for abuse or investigating the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in combination with other drugs for therapeutic purposes. Future research should also focus on understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain and developing interventions to prevent or reverse these effects.
Conclusion:
2-phenyl-N-(1-phenylethyl)propan-1-amineine is a highly addictive central nervous system stimulant that has been extensively studied for its potential therapeutic applications and harmful effects on human health. The drug acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain and can lead to several biochemical and physiological effects. While 2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages for use in lab experiments, its high potential for abuse and addiction limits its use. Future research should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction and understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain.

Synthesis Methods

2-phenyl-N-(1-phenylethyl)propan-1-amineine can be synthesized using various methods, including the Leuckart method, Nagai method, and Birch reduction method. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with hydroiodic acid and red phosphorus. The Nagai method involves the reaction of ephedrine or pseudoephedrine with red phosphorus and iodine. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium or sodium in liquid ammonia. These synthesis methods require specialized equipment and chemicals and are illegal without proper authorization.

properties

Product Name

2-phenyl-N-(1-phenylethyl)propan-1-amine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-phenyl-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C17H21N/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3

InChI Key

REPAKRQZOFEESX-UHFFFAOYSA-N

SMILES

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.